4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its versatile applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a bromo-isopropylphenoxyethyl group. It is commonly used in various fields of research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-bromo-2-isopropylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperidine Substitution: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The phenoxyethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological receptors, while the piperidine ring may modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Fluoro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Methyl-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
4-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-14(17)3-4-16(15)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXVNZKQLPESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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